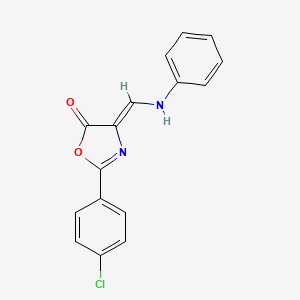![molecular formula C14H14Cl2N2O2 B7795304 (4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the Chemical Abstracts Service number 6048874 is known as TG(16:0/14:0/18:1(9Z)). This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule bound to three fatty acid chains. Triglycerides are a major form of energy storage in animals and plants and play a crucial role in metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TG(16:0/14:0/18:1(9Z)) typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. For example, glycerol can be reacted with palmitic acid (hexadecanoic acid), myristic acid (tetradecanoic acid), and oleic acid (octadecenoic acid) under acidic conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like TG(16:0/14:0/18:1(9Z)) often involves the use of enzymatic processes. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be used to selectively esterify glycerol with specific fatty acids. This method is advantageous due to its specificity and mild reaction conditions.
化学反応の分析
Types of Reactions
TG(16:0/14:0/18:1(9Z)) can undergo various chemical reactions, including:
Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Hydrogenation: The unsaturated fatty acid (oleic acid) can be hydrogenated to form a saturated fatty acid.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and a catalyst such as a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Oxidation: Can be performed using oxidizing agents such as potassium permanganate or molecular oxygen.
Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products
Hydrolysis: Glycerol and a mixture of palmitic acid, myristic acid, and oleic acid.
Oxidation: Various oxidative products including aldehydes, ketones, and carboxylic acids.
Hydrogenation: Glycerol esterified with fully saturated fatty acids.
科学的研究の応用
TG(16:0/14:0/18:1(9Z)) has several applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of triglycerides in various chemical reactions.
Biology: Serves as a substrate in studies of lipid metabolism and energy storage in cells.
Medicine: Investigated for its role in metabolic disorders such as obesity and diabetes.
Industry: Used in the formulation of cosmetics, food products, and biofuels.
作用機序
The biological effects of TG(16:0/14:0/18:1(9Z)) are primarily related to its role as an energy storage molecule. In the body, triglycerides are broken down by lipases to release free fatty acids and glycerol, which can then be used for energy production through β-oxidation and glycolysis. The molecular targets include enzymes involved in lipid metabolism, such as hormone-sensitive lipase and adipose triglyceride lipase.
類似化合物との比較
Similar Compounds
TG(160/160/160): A triglyceride composed of three palmitic acid molecules.
TG(180/180/180): A triglyceride composed of three stearic acid molecules.
TG(181/181/181): A triglyceride composed of three oleic acid molecules.
Uniqueness
TG(16:0/14:0/18:1(9Z)) is unique due to its specific combination of fatty acids, which includes both saturated and unsaturated chains. This composition affects its physical properties, such as melting point and solubility, and its biological functions, making it distinct from other triglycerides with different fatty acid compositions.
特性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-9(17-8-2-7-15)12-14(19)20-13(18-12)10-3-5-11(16)6-4-10/h3-6,17H,2,7-8H2,1H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICQSZKDPKHBE-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)
![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)


![(4E)-5-imino-4-[(4-methylphenyl)hydrazinylidene]-1,2-oxazol-3-amine](/img/structure/B7795286.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
